N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-14-11(9-17-10)12(16)13-5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCQARCIJLZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide typically involves the formation of the pyrrole and thiazole rings followed by their coupling. One common method involves the reaction of 3-(1H-pyrrol-1-yl)propylamine with 2-methylthiazole-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Cytotoxicity Evaluation
A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment. Derivatives of thiazole compounds have shown efficacy against various bacterial strains.
Case Study: Antimicrobial Assays
In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that several derivatives of this compound demonstrated significant antibacterial activity, indicating its potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Effects
The structure of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide suggests possible anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile.
Other Potential Applications
Beyond its primary applications, N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide may have utility in other areas:
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Carboxamides
N-[(4-Methylphenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structural Similarities : Both compounds share a thiazole-carboxamide backbone and a pyrrole substituent.
- Key Differences :
- Implications : Positional isomerism (4- vs. 5-carboxamide) may alter electronic distribution, affecting solubility and target binding. The aromatic (4-methylphenyl)methyl group in ’s compound could enhance steric bulk compared to the flexible pyrrole-propyl chain in the target .
Pyrazole-Based Carboxamides ()
Compounds 3a–3e in are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents.
Physicochemical and Spectral Data Comparison
The table below summarizes available data from the evidence, with gaps noted for the target compound:
Analysis :
- The pyrazole derivatives () exhibit higher molecular weights (402–437 g/mol) due to aromatic substituents, whereas the target compound’s simpler alkyl-pyrrole chain reduces its weight.
- Melting points for pyrazole analogs range widely (123–183°C), influenced by halogen substituents (e.g., Cl, F) and crystal packing. The target compound’s melting point is likely lower due to reduced symmetry .
Functional Group and Reactivity Insights
- Thiazole vs. Pyrazole derivatives in show robust stability under acidic/basic conditions (post-synthesis washing with HCl/NaOH), suggesting the target compound may share similar stability .
- Pyrrole Role: The pyrrole group in the target compound could participate in π-stacking or act as a hydrogen bond donor, unlike the cyano or chloro groups in ’s compounds, which are primarily electron-withdrawing .
Contradictions and Limitations in Evidence
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide features both pyrrole and thiazole rings, which are known for their diverse biological activities. The synthesis typically involves coupling 3-(1H-pyrrol-1-yl)propylamine with 2-methylthiazole-4-carboxylic acid using coupling agents like EDCI to facilitate amide bond formation. The compound's unique structure contributes to its distinct chemical properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. The interaction with fungal cell membranes and disruption of cellular processes are key factors in its efficacy.
Anticancer Potential
The anticancer properties of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide have been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines, including B-cell lymphoma cells. The compound induces cell cycle arrest at the G0/G1 phase, leading to reduced cell viability without adversely affecting normal human cells .
The biological effects of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide are mediated through its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in key metabolic pathways, modulating their activity. For instance, its antimicrobial action may stem from the inhibition of enzymes essential for cell wall synthesis in bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Pyrrolopyrazine Derivatives | Contains pyrrole rings | Antimicrobial, anticancer | Similar mechanisms; broader spectrum |
| Indole Derivatives | Contains indole rings | Diverse biological activities | Known for anticancer effects |
| Polypyrrole Derivatives | Contains multiple pyrrole units | Conductivity and biomedicine applications | Used in material science |
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide is unique due to its specific combination of pyrrole and thiazole rings, which confer distinct chemical and biological properties compared to other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Study : A study profiling the compound against hematologic and solid tumor cell lines demonstrated significant anti-proliferative activity. The compound was well-tolerated in vivo and showed selective inhibition against cancer cells while sparing normal cells .
- Antimicrobial Efficacy : In vitro tests against a panel of bacterial strains revealed that N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide exhibited lower MIC values compared to standard antibiotics, indicating superior potency .
Q & A
Q. What synthetic methodologies are recommended to optimize the yield of N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide?
- Methodological Answer : Utilize a two-step approach: (i) Thiazole core synthesis : React 2-methylthiazole-4-carboxylic acid with SOCl₂ to form the acyl chloride, followed by coupling with 3-(1H-pyrrol-1-yl)propan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) . (ii) Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity via HPLC (>98%) using a C18 reverse-phase column (mobile phase: acetonitrile/water 70:30) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H NMR : Identify pyrrole protons (δ 6.6–6.8 ppm, multiplet) and thiazole methyl groups (δ 2.2–2.4 ppm, singlet). Compare with reference spectra of structurally related carboxamides .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and ensure absence of byproducts (e.g., unreacted acyl chloride intermediates) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer : (i) Analog Synthesis : Modify substituents on the pyrrole (e.g., electron-withdrawing groups) or thiazole (e.g., halogenation) . (ii) Biological Assays : Screen analogs for enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR binding assays. Cross-reference with pharmacophore models of related thiazole derivatives .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Q. How can target identification be systematically approached for this compound?
- Methodological Answer : (i) Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and MALDI-TOF . (ii) Docking studies : Use AutoDock Vina to model interactions with cyclophilin or kinase domains, guided by structural analogs (e.g., compound 11 in ).
Q. What advanced techniques address ambiguities in ¹H NMR spectral assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
